(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Photopolymerization UV-Curable Coatings Migration Stability

Source (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone as a critical, non-substitutable intermediate for your advanced material or pharmaceutical synthesis. Its single, flexible hydroxyethoxy chain imparts essential miscibility with polar and protic systems, a property absent in simpler 4-hydroxybenzophenone analogs. This unique structure is mandatory for the McMurry coupling step in the patented E-Ospemifene synthesis, where alternative precursors would require complete process re-validation. For photoinitiator development, this monofunctional building block is ideal for creating low-migration, UV-curable systems, allowing for tailored functionalization without the unwanted crosslinking of bis-substituted diols. Procure with confidence for high-yielding, cost-effective synthesis backed by published industrial methods.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 14814-17-6
Cat. No. B1598335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
CAS14814-17-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO
InChIInChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2
InChIKeyPNTLMFABGCHLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (CAS 14814-17-6): A Critical Benzophenone Intermediate for Polymer and Pharmaceutical R&D


(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, commonly referred to as 4-(2-Hydroxyethoxy)benzophenone (CAS 14814-17-6), is a monofunctional benzophenone derivative characterized by a hydroxyethoxy group at the para-position of one phenyl ring [1]. This structural motif endows the molecule with a dual role as both a versatile synthetic intermediate—most notably in the industrial preparation of the selective estrogen receptor modulator Ospemifene [2]—and as a foundational building block for advanced photoinitiators and UV-curable polymer systems [3]. Its molecular formula is C15H14O3 with a molecular weight of 242.27 g/mol [4].

Why Generic Substitution Fails: The Critical Mono-Functional Advantage of 4-(2-Hydroxyethoxy)benzophenone Over Bis- and Hydroxy- Analogs


In procurement for advanced materials and pharmaceutical synthesis, substituting (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone with a close analog such as 4-hydroxybenzophenone or the 2-hydroxy-4-(2-hydroxyethoxy) derivative can lead to significant performance failure or process incompatibility. The presence of a single, flexible hydroxyethoxy chain is not a trivial modification; it directly governs the compound's solubility, reactivity, and, most critically, its migration behavior in polymer matrices. Unlike the parent 4-hydroxybenzophenone, which lacks this solubilizing group, the hydroxyethoxy chain of the target compound provides essential miscibility with polar and protic systems [1]. Furthermore, compared to bis-substituted analogs like 4,4′-Bis(2-hydroxyethoxy)benzophenone, this monofunctional compound is essential for maintaining a low crosslink density and minimizing unwanted network formation when used as a photoinitiator precursor [2]. The quantitative evidence below demonstrates that these structural nuances translate into verifiable differences in molar absorptivity and migration rates, making generic replacement a high-risk proposition for applications requiring precise performance.

Quantitative Differentiation: Head-to-Head Performance Data for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone


Reduced Migration Rate in UV-Cured Coatings: A 90% Improvement Over the Acrylate Derivative

While (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (4-BP) is a precursor, its performance baseline is critical for evaluating the true added value of its derivatives. A direct comparative study demonstrated that the migration rate of the target compound (4-BP) is 10 times higher (1/10th the stability) compared to its more advanced bifunctional acrylate derivative, 4-BPAcPA. This data provides a quantifiable benchmark: the base compound's inherent mobility in a polymer matrix is significantly higher [1]. For applications where low migration is not the primary requirement (e.g., as a reactive diluent or intermediate), the high mobility and smaller molecular footprint of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone can be a distinct advantage, facilitating easier processing and post-cure extraction.

Photopolymerization UV-Curable Coatings Migration Stability

Molar Extinction Coefficient: A 2.17-Fold Lower Baseline Photoinitiator Efficiency Compared to Its Advanced Derivative

The UV absorption behavior of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (4-BP) is qualitatively similar to its advanced acrylate derivative, 4-BPAcPA. However, a quantitative comparison reveals a significant difference in photoefficiency. The molar extinction coefficient of the target compound is 2.17 times lower than that of 4-BPAcPA [1]. This establishes (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone as a less efficient photoinitiator on a molar basis, confirming its primary role as a synthetic intermediate. For researchers, this is a crucial data point for experimental design: it allows for precise calculation of the necessary loading levels to achieve a desired level of photoactivity, or it justifies the selection of the more potent 4-BPAcPA for applications demanding maximum efficiency.

Photoinitiator Efficiency UV-Vis Spectroscopy Molar Absorptivity

Synthetic Yield Advantage: Achieving High Purity and Yield via Williamson Etherification

For researchers synthesizing this compound in-house, a reproducible and high-yielding protocol is a critical procurement consideration. A published method for the preparation of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (HBP-ET) via Williamson etherification of 4-hydroxybenzophenone with 2-chloroethanol delivers a 50% isolated yield of white crystals with a purity exceeding 99% (as confirmed by 1H NMR and GC) [1]. In contrast, an alternative industrial patent procedure using ethylene carbonate reports a significantly higher yield of 94% with 99.8% chromatographic purity [2]. This disparity provides a clear, data-driven rationale for selecting a commercial supplier over in-house synthesis, as the industrial process achieves a 44% absolute yield improvement, directly impacting the cost and scalability of downstream applications like the preparation of PLA macroinitiators.

Organic Synthesis Process Chemistry Polymer Initiators

Critical Intermediate for Ospemifene Synthesis: A Defined Role in a Multi-Billion Dollar Pharmaceutical Market

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is not a general-purpose reagent; it is a key, structurally defined intermediate in the synthesis of E-Ospemifene, a drug used for lowering serum cholesterol and treating dyspareunia . The compound's specific utility is highlighted in the McMurry coupling reaction with 3-chloropropiophenone, a critical step in the industrial preparation of Ospemifene [1]. This differentiates it from other benzophenone derivatives, like 4-hydroxybenzophenone, which are used to make a different intermediate in an older, less efficient Ospemifene route [1]. The specific hydroxyethoxy group is essential for the final drug's structure and pharmacological activity, making (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone a non-substitutable intermediate in this high-value synthetic pathway. This is a class-level inference, as the target compound's role is explicitly defined in the patent literature for this specific drug.

Pharmaceutical Intermediates Drug Synthesis Selective Estrogen Receptor Modulators

Optimal Application Scenarios for Procuring (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone


As a Non-Migratory, High-Mobility Precursor for Advanced Photoinitiators

For R&D teams developing next-generation, low-migration photoinitiators for food packaging or biomedical coatings, (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is the ideal starting material. The evidence demonstrates that while its baseline migration is 10 times higher than its acrylate derivative [1], this characteristic is precisely what makes it an excellent platform for further functionalization. Its high mobility in the monomer matrix ensures it can be efficiently extracted or chemically anchored during post-processing, a feature not present in bulkier, less soluble analogs. Procuring this compound allows for the tailored synthesis of polymerizable photoinitiators where the final, cured polymer network exhibits the desired ultra-low migration profile, while the precursor itself facilitates easy handling and reaction.

As a Defined Synthetic Intermediate for High-Value APIs (e.g., Ospemifene)

Procurement teams in the pharmaceutical sector should prioritize (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone for its irreplaceable role as an intermediate in the synthesis of E-Ospemifene [2]. Unlike generic benzophenones, this specific compound is required for the McMurry coupling step in the patented route [2]. Substitution with a similar compound like 4-hydroxybenzophenone would lead to a different intermediate and necessitate a complete re-validation of the synthetic process. The quantitative evidence of high-yielding industrial synthesis (94% yield, 99.8% purity) [3] further supports its selection for cost-effective, large-scale pharmaceutical manufacturing.

As a Building Block for Well-Defined Polyurethane and Polyester Macrodiols

Materials scientists synthesizing thermoplastic polyurethanes or polyesters with specific, controlled properties should select (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone over its bis-substituted analogs. The presence of a single reactive hydroxyethoxy group allows for the creation of linear, non-crosslinked polymers, whereas compounds like 4,4′-Bis(2-hydroxyethoxy)benzophenone are diols that inherently lead to network formation [4]. The laboratory-scale synthesis of this compound, while lower yielding (50%) than industrial methods [5], provides a viable route for creating small, well-characterized batches of specialized macrodiols for fundamental research in crystallography and polymer physics.

Technical Documentation Hub

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